2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a benzodioxin ring, a pyrrolidinone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through the reaction of succinic anhydride with ammonia or an amine.
Coupling Reactions: The benzodioxin and pyrrolidinone intermediates are coupled using a thiol reagent to form the sulfanyl linkage.
Final Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxyphenylacetyl chloride in the presence of a base to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Materials Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological pathways involving sulfanyl and methoxyphenyl groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin and pyrrolidinone rings could play a role in binding to the target, while the sulfanyl group might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the pyrrolidinone and methoxyphenyl groups.
6-Acetyl-1,4-benzodioxane: Contains a benzodioxin ring with an acetyl group instead of the pyrrolidinone and methoxyphenyl groups.
Uniqueness
The combination of the benzodioxin, pyrrolidinone, and methoxyphenyl groups in 2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide makes it unique. This structural complexity could confer specific biological activities and material properties not found in simpler analogs.
Properties
Molecular Formula |
C21H20N2O6S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O6S/c1-27-15-5-2-13(3-6-15)22-19(24)12-30-18-11-20(25)23(21(18)26)14-4-7-16-17(10-14)29-9-8-28-16/h2-7,10,18H,8-9,11-12H2,1H3,(H,22,24) |
InChI Key |
LIJNMPVHNROORX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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